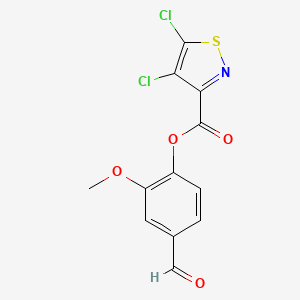

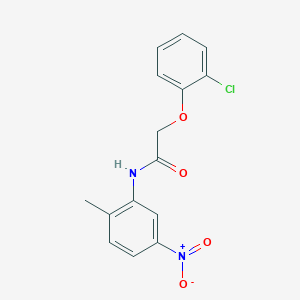

N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide is a compound that likely shares structural similarities with various synthesized hydrazide and Schiff base compounds. These compounds are of interest due to their diverse applications in material science, chemistry, and potential biological activities. Their molecular structure allows for a wide range of chemical reactions and properties, making them valuable for various scientific explorations.

Synthesis Analysis

The synthesis of compounds similar to N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide involves condensation reactions between hydrazides and aldehydes. For instance, hydrazones and Schiff bases are typically synthesized via an acid-catalyzed reaction involving an appropriate hydrazide and aldehyde in a suitable solvent like ethanol under reflux conditions (Alotaibi et al., 2018). These methods can yield high percentages of the desired product, confirming the efficiency of such synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide is often elucidated using a combination of analytical techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and X-ray diffraction. These techniques help confirm the molecular configuration, crystal system, and space group of the compounds. For example, Schiff bases can crystallize in various systems with specific unit-cell dimensions, showcasing the diversity in structural configurations (Wei-hua et al., 2006).

Applications De Recherche Scientifique

Bioactive Properties and Interactions

- Schiff base compounds, including sulfonohydrazide derivatives, have been synthesized and characterized, showing significant biological activities such as antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with salmon sperm DNA. These compounds demonstrated binding propensity towards DNA via intercalation mode of interaction and were effective against alkaline phosphatase enzyme, indicating their potential in therapeutic and diagnostic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Synthesis and Characterization

- A novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids has been developed, using photosensitizers and N-fluorobenzenesulfonimide (NFSI). This method enabled the synthesis of fluoromethyl ethers previously inaccessible, showcasing the versatility of fluorinated compounds in chemical synthesis (Leung & Sammis, 2015).

Sensor Development

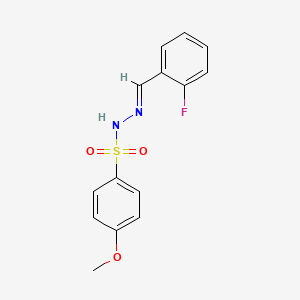

- Novel derivatives of N'-(2-fluorobenzylidene)benzenesulfonohydrazide have been synthesized and used for the selective detection of heavy metal ions like mercury (Hg2+), showcasing their potential in environmental monitoring and public health safety. These derivatives were characterized using various spectroscopic techniques and demonstrated enhanced chemical performances as sensitive and selective sensors (Hussain, Rahman, Arshad, & Asiri, 2017).

Structural and Molecular Studies

- The structural elucidation of Schiff bases, including N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide derivatives, has been a focus, with studies detailing their crystal structures and antimicrobial activity. These studies provide insights into the molecular design and potential applications of these compounds in developing new antimicrobial agents (Sang, Zhang, Lin, Liu, & Liu, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-20-12-6-8-13(9-7-12)21(18,19)17-16-10-11-4-2-3-5-14(11)15/h2-10,17H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWGPSOGHBGJTG-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)